7,10,13-Hexadecatrienoic acid
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Overview
Description
7,10,13-hexadecatrienoic acid is a long-chain fatty acid.
This compound is a natural product found in Brassica napus with data available.
Scientific Research Applications
Plant Biochemistry and Metabolism
7,10,13-Hexadecatrienoic acid plays a significant role in plant biochemistry. It is abundant in many plant species and undergoes metabolism through the lipoxygenase pathway. Research has shown the conversion of this compound into various hydroperoxides by different plant lipoxygenases, indicating its involvement in plant metabolic processes. This understanding is crucial in studying plant physiology and biochemistry (Osipova et al., 2010).
Role in Marine Micro-Algae
This compound has been identified in marine micro-algae. The purification and structural identification of this fatty acid from micro-algae extracts provide insights into the biological activity of micro-algae, which is significant for marine biology and potentially for the development of marine-based products (Viron et al., 2000).
Involvement in Arabidopsis Physiology
In Arabidopsis, a model organism in plant biology, this compound is a functional component of thylakoid membranes. The study of the Arabidopsis fad5 mutant, which lacks the ability to synthesize this fatty acid, has revealed its physiological importance in chlorophyll content and recovery rate after photoinhibition. This research provides valuable insights into the role of fatty acids in plant physiology (Heilmann et al., 2004).
Potential Industrial Applications
The compound has been synthesized for potential applications in different fields. For instance, its synthesis for use as a component of the essential oil of the marine green alga Ulva pertusa highlights its potential industrial applications, especially in the field of biochemistry and natural product synthesis (Akakabe et al., 2005).
Properties
CAS No. |
1569300-52-2 |
---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(7E,10E,13E)-hexadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18)/b4-3+,7-6+,10-9+ |
InChI Key |
KBGYPXOSNDMZRV-IUQGRGSQSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
SMILES |
CCC=CCC=CCC=CCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCC(=O)O |
Synonyms |
7,10,13-hexadecatrienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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